molecular formula C7H5Br2NO B063241 3,5-Dibromobenzamide CAS No. 175205-85-3

3,5-Dibromobenzamide

Cat. No.: B063241
CAS No.: 175205-85-3
M. Wt: 278.93 g/mol
InChI Key: IOFGMNBDIDEBIQ-UHFFFAOYSA-N
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Description

3,5-Dibromobenzamide is a chemical compound that is used in various scientific research applications. This compound has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

  • Pharmaceutical Applications : A crystalline form of 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, a compound related to 3,5-Dibromobenzamide, has been claimed to be effective in treating disorders such as asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

  • Polymer Science : The solid-state polymerization of 3,5-Dihalo-4-aminobenzoylchlorides, including 3,5-dibromo-4-aminobenzoylchlorides, leads to the formation of solid polybenzamides. X-ray structure determinations of these compounds have revealed the presence of infinite hydrogen-bonded chains of monomers (Sandor & Foxman, 2000).

  • Environmental Biodegradation : Klebsiella pneumoniae subsp. ozaenae has been found to metabolize the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) to 3,5-dibromo-4-hydroxybenzoic acid, utilizing the liberated ammonia as a nitrogen source. This indicates the potential for microbial degradation of related compounds in the environment (Mcbride, Kenny, & Stalker, 1986).

  • Photocatalytic Degradation : Photodecomposition studies of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbent supports suggest that similar methods could be applied for the degradation of compounds like this compound in aqueous solutions (Torimoto et al., 1996).

  • Bioconversion and Degradation : Pseudomonas putida and other microbial species have been found to biologically convert the herbicide bromoxynil, producing metabolites such as 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid (Vokounová, Vacek, & Kunc, 2008).

  • Herbicide Resistance in Plants : Research on genetically modified plants expressing a bacterial detoxification gene has shown that these plants can resist the herbicide bromoxynil, hinting at the potential for developing herbicide-resistant crops using similar strategies (Stalker, Mcbride, & Malyj, 1988).

Safety and Hazards

“3,5-Dibromobenzamide” is classified as toxic if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of exposure, it’s advised to avoid breathing dust/fume/gas/mist/vapours/spray . If swallowed or inhaled, immediate medical attention is required .

Properties

IUPAC Name

3,5-dibromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFGMNBDIDEBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371032
Record name 3,5-Dibromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-85-3
Record name 3,5-Dibromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 3,5-dibromobenzamide in organic synthesis?

A1: this compound serves as a crucial building block for synthesizing more complex molecules. For instance, it acts as a precursor in synthesizing various substituted quinazolinone derivatives. [, ] These heterocyclic compounds, particularly 2,6,8-triarylquinazolin-4(3H)-ones, are synthesized through a multistep process involving condensation, Suzuki-Miyaura cross-coupling, and dehydrogenation reactions. [] These derivatives are investigated for their potential biological activities and applications in medicinal chemistry.

Q2: Can you elaborate on the Suzuki-Miyaura cross-coupling reaction involving this compound derivatives?

A2: Researchers successfully employed the Suzuki-Miyaura cross-coupling reaction on 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones, derived from this compound. [] This reaction involves reacting these dibromo-quinazolinones with various arylboronic acids in the presence of a palladium catalyst. This crucial step replaces the bromine atoms with aryl groups, enabling the synthesis of diverse 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones. []

Q3: Have any biological activities been explored for compounds synthesized using this compound?

A3: While the provided research primarily focuses on synthesis methodologies, one study explored the antihelminthic activity of a compound derived from this compound. [, ] This compound, N-[3-chloro-4-[(1-ethyl-2-benzimidazolyl)thio]phenyl]-2-hydroxy-3,5-dibromobenzamide (designated as agent G-1724), demonstrated a notable nematocidal effect (71-78%) against Trichocephalus muris and Trichinella spiralis in murine models. [, ] This finding suggests the potential of exploring this compound derivatives for developing novel antiparasitic drugs.

Q4: What spectroscopic techniques are employed to characterize this compound and its derivatives?

A4: Although the provided research articles don't delve into the specifics of characterizing this compound itself, they highlight the use of UV-Vis and fluorescence spectroscopy for studying the photophysical properties of its tetraarylbisquinazolinone derivatives. [] These techniques help understand the influence of different substituents on intramolecular charge transfer (ICT) within these molecules. [] For a comprehensive characterization of this compound, one would typically employ techniques like NMR spectroscopy, infrared spectroscopy, and mass spectrometry, alongside elemental analysis.

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